molecular formula C19H19N3O5S2 B2533704 (E)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide CAS No. 1321672-94-9

(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2533704
CAS RN: 1321672-94-9
M. Wt: 433.5
InChI Key: NIYFJKBQUVEOHV-FMQUCBEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C19H19N3O5S2 and its molecular weight is 433.5. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Pathways and Derivative Synthesis

Compounds related to benzothiazoles and benzamides have been synthesized for various purposes, including the development of new heterocyclic compounds with potential therapeutic applications. For instance, novel compounds derived from visnaginone and khellinone have shown anti-inflammatory and analgesic activities, indicating the value of these derivatives in drug discovery (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer and Antibacterial Agents

Benzothiazole and benzamide derivatives have been explored for their anticancer and antibacterial properties. For example, novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups exhibited promising anticancer activity against various human cancer cell lines, suggesting the potential of such compounds in cancer treatment (Tiwari et al., 2017). Similarly, compounds designed and synthesized with benzothiazole nuclei demonstrated antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, highlighting their potential as antibacterial agents (Palkar et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives have also been studied for their corrosion inhibiting effects, indicating potential applications in protecting metals against corrosion. For instance, certain benzothiazole derivatives were synthesized and found to offer high inhibition efficiencies against steel corrosion in acidic solutions, suggesting their use as corrosion inhibitors (Hu et al., 2016).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-21(2)29(24,25)13-6-4-12(5-7-13)18(23)20-19-22(3)14-10-15-16(11-17(14)28-19)27-9-8-26-15/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYFJKBQUVEOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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